molecular formula C11H10N4 B12813247 1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile

1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile

Cat. No.: B12813247
M. Wt: 198.22 g/mol
InChI Key: OIXSEPFEVMSINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenylethyl group attached to the triazole ring, along with a carbonitrile group

Preparation Methods

The synthesis of 1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-phenylethylamine with a suitable nitrile compound in the presence of a catalyst can lead to the formation of the desired triazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve high yields and purity of the compound.

Chemical Reactions Analysis

1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the phenylethyl group can lead to the formation of corresponding ketones or carboxylic acids.

Scientific Research Applications

This compound has found applications in several scientific research areas. In medicinal chemistry, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. 1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile has been studied for its potential as a therapeutic agent in the treatment of various diseases. In biology, it can be used as a probe to study enzyme activities and protein interactions. In the field of materials science, triazole derivatives are used in the development of advanced materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting the activity of certain enzymes or receptors involved in disease processes. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π interactions, and other non-covalent interactions, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carbonitrile can be compared with other triazole derivatives, such as 1-phenylethylamine and its substituted analogs These compounds share similar structural features but may differ in their biological activities and applications For example, 1-phenylethylamine is known for its use as a chiral auxiliary in asymmetric synthesis, while this compound may have unique properties due to the presence of the triazole ring and carbonitrile group

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

1-(1-phenylethyl)-1,2,4-triazole-3-carbonitrile

InChI

InChI=1S/C11H10N4/c1-9(10-5-3-2-4-6-10)15-8-13-11(7-12)14-15/h2-6,8-9H,1H3

InChI Key

OIXSEPFEVMSINV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC(=N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.